molecular formula C25H28BrCl2FO6 B13413284 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 57781-16-5

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B13413284
CAS No.: 57781-16-5
M. Wt: 594.3 g/mol
InChI Key: COPPKORMSHCPRR-HKXOFBAYSA-N
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Description

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. It belongs to the class of compounds known as glucocorticoids, which are used for their anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes bromine, chlorine, and fluorine atoms, making it a unique and potent molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in target cells. This binding alters the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) apart is its specific combination of halogen atoms and functional groups, which confer unique pharmacological properties. Its structure allows for potent anti-inflammatory effects with potentially fewer side effects compared to other corticosteroids .

Properties

CAS No.

57781-16-5

Molecular Formula

C25H28BrCl2FO6

Molecular Weight

594.3 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H28BrCl2FO6/c1-12(30)34-11-21(33)24(35-13(2)31)6-5-14-15-7-18(29)16-8-19(32)17(26)9-23(16,4)25(15,28)20(27)10-22(14,24)3/h8-9,14-15,18,20H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1

InChI Key

COPPKORMSHCPRR-HKXOFBAYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)Cl)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)Cl)Cl)C)OC(=O)C

Origin of Product

United States

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